molecular formula C5H5NO2S B1270715 3-aminothiophene-2-carboxylic Acid CAS No. 55341-87-2

3-aminothiophene-2-carboxylic Acid

Cat. No. B1270715
CAS RN: 55341-87-2
M. Wt: 143.17 g/mol
InChI Key: CQSJDKGNONPQOQ-UHFFFAOYSA-N
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Description

3-Aminothiophene-2-carboxylic Acid (ATCA) is a sulfur-containing heterocyclic compound with diverse applications in the field of research and industry. It is a versatile molecule that can act as a starting material for synthesizing .


Synthesis Analysis

The synthesis of 3-aminothiophene-2-carboxylic acid involves a three-component condensation of 3-aminothiophene-2-carboxylic acid derivatives with aldehydes and Meldrum’s acid . In addition, ribosomal synthesis has been used to incorporate 3-aminothiophene-2-carboxylic acid into peptides .


Molecular Structure Analysis

The molecular structure of 3-aminothiophene-2-carboxylic acid has been analyzed using single crystal X-ray diffraction analysis . The molecule crystallizes in the monoclinic crystal system P21/c space group .


Chemical Reactions Analysis

The chemical reactions involving 3-aminothiophene-2-carboxylic acid include a three-component condensation with aldehydes and Meldrum’s acid . This reaction is significant in the synthesis of thiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-aminothiophene-2-carboxylic acid include a density of 1.423 g/cm3, a boiling point of 368.7ºC, and a melting point of 120-124 °C (lit.) .

Scientific Research Applications

Synthesis and Antibacterial Activity

3-Aminothiophene-2-carboxylic acid derivatives have been synthesized and characterized, demonstrating significant antibacterial activities. For instance, a one-pot synthesis method has been developed for N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, showing good antibacterial activity against both Gram-negative and Gram-positive bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019).

Microwave-Assisted Synthesis

Microwave irradiation has been employed for the efficient synthesis of 2-aminothiophene-3-carboxylic acid derivatives. This method highlights the potential for rapid and effective synthesis of these compounds, which could be valuable in various scientific applications (Tetrahedron Letters, 2007).

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction, a method for synthesizing 2-aminothiophene-3-carboxylates, has been explored. This process involves the reaction of aryl alkyl ketones with ethyl cyanoacetate and sulfur, indicating a versatile approach for producing various aryl-substituted 2-aminothiophenes (Synlett, 2006).

Antimicrobial Activity

A study on the synthesis of novel 2-aminothiophene derivatives revealed their strong antimicrobial properties. These derivatives, obtained through base protanated reactions, were effective against various bacterial strains, emphasizing their potential in developing new antimicrobial agents (IJPBS, 2017).

Three-Component Condensation Synthesis

A method involving three-component condensation of 3-aminothiophenes with Meldrum’s acid and aromatic aldehydes has been developed. This technique allows for the synthesis of previously unknown substituted compounds, demonstrating the versatility and adaptability of 3-aminothiophene-2-carboxylic acid in chemical synthesis (Russian Chemical Bulletin, 2009).

N-Arylation and Cross-Coupling

Research has developed a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate through Chan-Lam cross-coupling. This highlights the compound's utility in facilitating diverse chemical reactions, broadening its applicability in synthetic chemistry (Tetrahedron letters, 2015).

Growth Hormone Secretagogues

3-Aminomethylthiophene-2-carboxylic acids have been synthesized as analogues of 3-aminomethylbenzoic acid. Their application in novel growth hormone secretagogues showcases the compound's relevance in pharmaceutical research and development (Bioorganic & Medicinal Chemistry Letters, 1997).

Cytostatic Agents

2-Aminothiophene-3-carboxylic acid ester derivatives have been identified as highly selective cytostatic agents, particularly effective against certain types of tumor cells. This discovery underlines the potential of these compounds in targeted cancer therapies (Investigational New Drugs, 2014).

Solar Cell Performance

Studies have shown that derivatives of 2-aminothiophene-3-carboxylic acid can be used in the development of conducting polymer dyes for solar cells. This application demonstrates the compound's potential in renewable energy technologies (Journal of Power Sources, 2011).

Safety And Hazards

The safety data sheet for a related compound, BOC-3-AMINO-THIOPHENE-2-CARBOXYLIC ACID, indicates that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Future directions for the use of 3-aminothiophene-2-carboxylic acid include its incorporation into peptides through ribosomal synthesis, which could lead to the discovery of new binders against human IFNGR1 and FXIIa as model targets .

properties

IUPAC Name

3-aminothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSJDKGNONPQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363689
Record name 3-aminothiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-aminothiophene-2-carboxylic Acid

CAS RN

55341-87-2
Record name 3-Amino-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55341-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminothiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 5 N NaOH (50 ml) to a solution of metlhyl 3-aminothiophene-2-carboxylate (7.86, 50.0 mmole) in methanol (250 ml). Heat the reaction mixture at 60° C. overnight. Adjust the pH to about 6 to 7 by adding 1 N HCl. Extract with ethyl acetate (5×200 ml). Combine the organic layers, dry over Na2SO4. Filter and concentrate to provide 3-amino-thiophene-2-carboxylic acid (5.84 g, 82%) as a white powder, which was used immediately for the next step. MS (ES+): 144 (M+H); (ES−): 142 (M−H).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
T Katoh, H Suga - Journal of the American Chemical Society, 2022 - ACS Publications
… as 2-aminobenzoic acid and 3-aminothiophene-2-carboxylic acid, are building blocks that … 2-Aminobenzoic acid (Abz) and 3-aminothiophene-2-carboxylic acid (Atp) are classified as …
Number of citations: 11 pubs.acs.org
A Papakyriakou, P Kefalos, P Sarantis… - ASSAY and Drug …, 2014 - liebertpub.com
… Herein, we report the design, synthesis, and in vivo biological evaluation of 60 new analogues based on 3-aminothiophene-2-carboxylic acid, which resulted in the identification of 6 …
Number of citations: 16 www.liebertpub.com
BV Lichitsky, RM Belyi, AN Komogortsev… - Russian Chemical …, 2009 - Springer
Three component condensation of 3 aminothiophene 2 carboxylic acid derivatives with … Three component condensation of 3 aminothiophene 2 carboxylic acid derivatives with …
Number of citations: 10 link.springer.com
M COzH - Thiophenecarboxylic Acids and Their Derivatives, 1986 - Wiley Online Library
In the case where R= Me, R’= R3= H, the thiophene (43%) was accompanied by the uncyclized Michael adduct (43% E, 13% Z isomers); further, it was found in this particular case that …
Number of citations: 4 onlinelibrary.wiley.com
F Lassagne, F Pochat, S Sinbandhit - Synthetic communications, 2007 - Taylor & Francis
Abstract Treatment of DMSO/water solutions of β‐bromo‐α‐(ethylsulfanyl)cinnamonitriles with sodium sulphide and α‐halo acetic acids derivatives followed by cyclization in a …
Number of citations: 3 www.tandfonline.com
J Sopková-de Oliveira Santos, JC Lancelot… - … Section E: Structure …, 2006 - scripts.iucr.org
… 3-Aminothiophene-2-carboxylic acid derivatives, bioisosteres of anthranilic acid derivatives, are very important building blocks in medicinal chemistry. They are extensively used as …
Number of citations: 2 scripts.iucr.org
E Migianu, G Kirsch - Synthesis, 2002 - thieme-connect.com
… Starting materials were the corresponding substituted 3-aminothiophene-2-carboxylic acid … 3-aminothiophene-2-carboxylic acid alkyl esters 10 in moderate to excellent yields. [7] …
Number of citations: 50 www.thieme-connect.com
Y Datoussaid, G Kirsch, AA Othman… - South African Journal of …, 2012 - ajol.info
… [Aryl-CTTQ] (2a–e) and 5-arylthieno[3,2-d][1,3]thiazol-2-amine derivatives[Aryl-TZA] (6a–e)were achieved in good yields starting from 5-aryl-3aminothiophene-2-carboxylic acid (1a–c). …
Number of citations: 2 www.ajol.info
GJ Reddy, KS Rao - Heterocyclic Communications, 2005 - degruyter.com
… addition of 5-phenyl-3-aminothiophene-2-carboxylic acid (3, Ri = H, 2.53 g, 0.01 mol). The reaction mixture is stirred at room temperature for 15 minutes and subjected to microwave …
Number of citations: 3 www.degruyter.com
S Ahn, MK Jeon - Tetrahedron, 2021 - Elsevier
… As the first step, 6-aryl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acids were synthesized starting from 3-aminothiophene-2-carboxylic acid methyl ester. Next, we performed …
Number of citations: 2 www.sciencedirect.com

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